2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Overview
Description
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine bases, which are fundamental components of nucleic acids.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase involved in the JAK-STAT signaling pathway, which plays a crucial role in immune function and inflammation .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, inhibiting its activity . This results in the suppression of the JAK-STAT signaling pathway, thereby modulating immune responses and inflammation .
Biochemical Pathways
The inhibition of JAK1 by this compound impacts the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .
Pharmacokinetics
The pharmacokinetic properties of this compound were optimized through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests . These tests help to understand the compound’s bioavailability, which is crucial for its efficacy .
Result of Action
The inhibition of JAK1 by this compound leads to the modulation of immune responses and inflammation . This can have potential therapeutic effects in conditions where these processes are dysregulated .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . Therefore, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .
Biochemical Analysis
Biochemical Properties
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a selective inhibitor of Janus kinase 1 (JAK1), with an IC50 value of 8.5 nM . The compound interacts with the JAK1 enzyme by binding to its active site, thereby preventing the phosphorylation of downstream signaling molecules. This interaction is highly specific, as this compound exhibits a selectivity index of 48 over JAK2 .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits the JAK-STAT signaling pathway, which is critical for cell proliferation, differentiation, and apoptosis . By inhibiting JAK1, this compound reduces the phosphorylation of STAT proteins, leading to altered gene expression and reduced cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of JAK1. This binding is facilitated by hydrogen bonds and hydrophobic interactions between the compound and specific amino acid residues within the enzyme’s active site . The inhibition of JAK1 by this compound prevents the phosphorylation of STAT proteins, thereby blocking the JAK-STAT signaling pathway . This results in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with no significant degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of JAK1 activity and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK1 activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and immunosuppression have been observed . The threshold for these toxic effects is dose-dependent, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are subsequently excreted in the urine . The interaction of this compound with cytochrome P450 enzymes can affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound accumulates in the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to be in proximity to JAK1 to exert its inhibitory effects . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method involves the reaction of 4-chloro-7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine with dioxane and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole followed by a solution of potassium carbonate in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolopyrimidine core.
Substitution: Nucleophilic substitution reactions are common, where different substituents can replace hydrogen atoms or other groups on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyrimidine ring.
Scientific Research Applications
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Due to its structural similarity to purine bases, it is studied for its potential interactions with nucleic acids and enzymes involved in DNA and RNA synthesis.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide
Uniqueness
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to its specific substitution pattern and its potential as a selective kinase inhibitor. Its structural features allow it to interact with specific molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUQHMCXUYLASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408230 | |
Record name | 2-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89792-11-0 | |
Record name | 3,7-Dihydro-2-methyl-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89792-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.